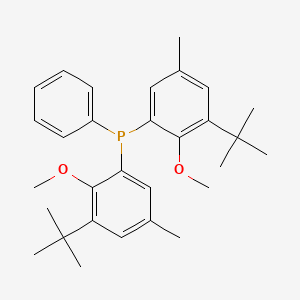
Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane is a tertiary phosphine compound characterized by the presence of two 3-tert-butyl-2-methoxy-5-methylphenyl groups and one phenyl group attached to a central phosphorus atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common synthetic route . This method is favored due to its convenience and efficiency in producing the desired phosphine compound.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale reactions using similar synthetic routes as those used in laboratory settings. The scalability of the Grignard reaction makes it suitable for industrial applications, ensuring consistent and high-yield production of this compound.
化学反应分析
Types of Reactions
Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl or tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphines, depending on the specific reagents and conditions used.
科学研究应用
Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, potentially serving as a probe or modifier in biochemical studies.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific molecular pathways.
作用机制
The mechanism by which Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination enhances the reactivity of the metal center, facilitating various chemical transformations. The molecular targets and pathways involved include transition metal complexes and catalytic cycles in organic synthesis .
相似化合物的比较
Similar Compounds
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine: Similar in structure but with different substituents on the phenyl rings.
2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropyl-1,1′-biphenyl: Another tertiary phosphine with distinct substituents.
Uniqueness
Bis(3-tert-butyl-2-methoxy-5-methylphenyl)(phenyl)phosphane is unique due to its specific combination of tert-butyl, methoxy, and methyl groups, which confer distinct steric and electronic properties. These properties make it particularly effective as a ligand in catalytic applications, offering advantages in terms of reactivity and selectivity compared to similar compounds.
属性
CAS 编号 |
917614-25-6 |
|---|---|
分子式 |
C30H39O2P |
分子量 |
462.6 g/mol |
IUPAC 名称 |
bis(3-tert-butyl-2-methoxy-5-methylphenyl)-phenylphosphane |
InChI |
InChI=1S/C30H39O2P/c1-20-16-23(29(3,4)5)27(31-9)25(18-20)33(22-14-12-11-13-15-22)26-19-21(2)17-24(28(26)32-10)30(6,7)8/h11-19H,1-10H3 |
InChI 键 |
ITMLZDHPRCTZLH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC(=CC(=C3OC)C(C)(C)C)C)OC)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


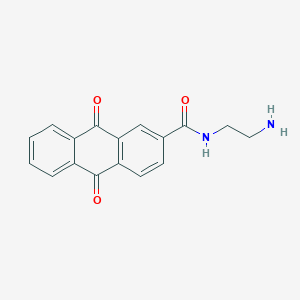
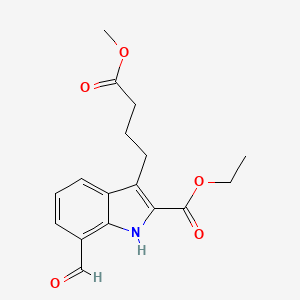
![N-[(1R)-1-(4-nitrophenyl)ethyl]formamide](/img/structure/B12601693.png)
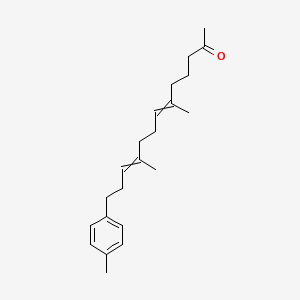
![Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]-](/img/structure/B12601708.png)
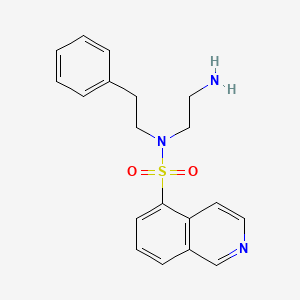
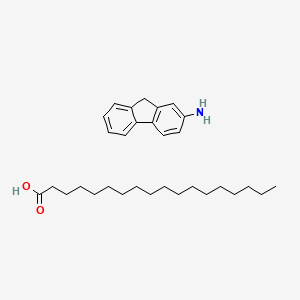
![2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12601719.png)

![3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12601744.png)
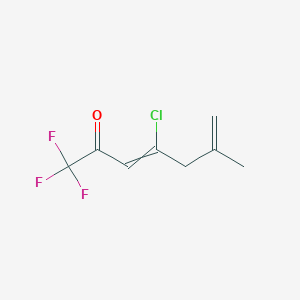
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12601751.png)
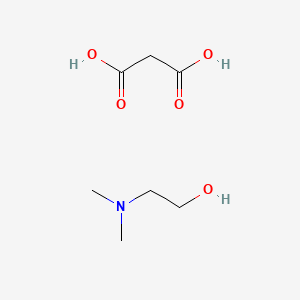
![1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole](/img/structure/B12601763.png)
